Cas no 141-86-6 (pyridine-2,6-diamine)
pyridine-2,6-diamine Chemical and Physical Properties
Names and Identifiers
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- 2,6-Diaminopyridine
- 2,6-DAP
- 2,6-Pyridinediamine
- pyridine-2,6-diyldiamine
- 2.6-Diaminopyridine
- Pyridine-2,6-diamine
- 2,6-diamino-pyridin
- 2,6-diamino-pyridine
- 6-DiaMinopyridine
- Diaminopyridine
- Pyridine,2,6-diamino
- NSC 403346
- RODOL 26PYR
- 2.6-DiaMinopyr
- 2, 6-2 aMinopyridine
- pyridine-2,6-diamine
-
- MDL: MFCD00006329
- Inchi: 1S/C5H7N3/c6-4-2-1-3-5(7)8-4/h1-3H,(H4,6,7,8)
- InChI Key: VHNQIURBCCNWDN-UHFFFAOYSA-N
- SMILES: N1C(N)=CC=CC=1N
- BRN: 108513
Computed Properties
- Exact Mass: 109.06400
- Monoisotopic Mass: 109.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 66.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 0.2
- Topological Polar Surface Area: 64.9A^2
Experimental Properties
- Color/Form: Lamellar crystallization
- Density: 1.7110 (rough estimate)
- Melting Point: 120.0 to 124.0 deg-C
- Boiling Point: 285 °C(lit.)
- Flash Point: Fahrenheit: 311 ° f
Celsius: 155 ° c - Refractive Index: 1.5340 (estimate)
- PH: >7 (H2O)
- Solubility: 180g/l
- Water Partition Coefficient: 9.9 g/100 mL (20 ºC)
- PSA: 64.93000
- LogP: 1.40840
- FEMA: 3368
- Sensitiveness: Sensitive to heat and air
- Solubility: 9.9 g/100 mL (20 ºC)
pyridine-2,6-diamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H301,H315,H319,H335
- Warning Statement: P261,P301+P310,P305+P351+P338
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 25-36/37/38
- Safety Instruction: S26-S45-S37/39-S28A
- FLUKA BRAND F CODES:9
- RTECS:US7570000
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Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R22; R25; R36/37/38
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store long-term at 2-8°C
pyridine-2,6-diamine Customs Data
- HS CODE:29333999
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
pyridine-2,6-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022003933-1000g |
2,6-Diaminopyridine |
141-86-6 | 97% | 1000g |
$197.63 | 2023-07-18 | |
| Chemenu | CM118881-500g |
2,6-Diaminopyridine |
141-86-6 | 98% | 500g |
$84 | 2023-02-18 | |
| Apollo Scientific | OR13639-100g |
Pyridine-2,6-diamine |
141-86-6 | 100g |
£70.00 | 2025-02-19 | ||
| Apollo Scientific | OR13639-500g |
Pyridine-2,6-diamine |
141-86-6 | 500g |
£130.00 | 2025-02-19 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017470-100g |
pyridine-2,6-diamine |
141-86-6 | 98% | 100g |
¥140 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017470-25g |
pyridine-2,6-diamine |
141-86-6 | 98% | 25g |
¥50 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017470-500g |
pyridine-2,6-diamine |
141-86-6 | 98% | 500g |
¥540 | 2023-09-10 | |
| TRC | D416720-10g |
2,6-Diaminopyridine |
141-86-6 | 10g |
$ 51.00 | 2023-09-07 | ||
| TRC | D416720-25 g |
2,6-Diaminopyridine |
141-86-6 | 25g |
$ 50.00 | 2022-01-09 | ||
| TRC | D416720-50 g |
2,6-Diaminopyridine |
141-86-6 | 50g |
$ 90.00 | 2022-01-09 |
pyridine-2,6-diamine Suppliers
pyridine-2,6-diamine Related Literature
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Aivaras Dirvanauskas,Rita Galavotti,Alessandro Lunghi,Alessio Nicolini,Fabrizio Roncaglia,Federico Totti,Andrea Cornia Dalton Trans. 2018 47 585
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Rayyat H. Ismayilov,Wen-Zhen Wang,Gene-Hsiang Lee,Shie-Ming Peng Dalton Trans. 2006 478
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Michael G. Burgess,M. Naveed Zafar,Stephen T. Horner,George R. Clark,L. James Wright Dalton Trans. 2014 43 17006
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Rayyat H. Ismayilov,Wen-Zhen Wang,Rui-Ren Wang,Chen-Yu Yeh,Gene-Hsiang Lee,Shie-Ming Peng Chem. Commun. 2007 1121
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Alessio Nicolini,Marco Affronte,Daniel J. SantaLucia,Marco Borsari,Benjamin Cahier,Matteo Caleffi,Antonio Ranieri,John F. Berry,Andrea Cornia Dalton Trans. 2021 50 7571
Additional information on pyridine-2,6-diamine
Pyridine-2,6-diamine (CAS No. 141-86-6): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Pyridine-2,6-diamine, with the chemical formula C₅H₆N₂ and CAS number 141-86-6, is a significant heterocyclic compound that has garnered considerable attention in the fields of chemical biology and medicinal chemistry. This bidentate nitrogen-containing ligand is renowned for its ability to form stable complexes with various metal ions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The unique structural and electronic properties of pyridine-2,6-diamine have positioned it as a cornerstone in the development of novel therapeutic agents and catalysts.
The compound's dual amine functionalities at the 2- and 6-positions provide a high degree of reactivity, enabling diverse chemical transformations. These include condensation reactions, nucleophilic substitutions, and metal coordination, which are pivotal in constructing complex molecular architectures. In recent years, pyridine-2,6-diamine has been extensively studied for its role in designing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit remarkable applications in gas storage, separation technologies, and catalysis, underscoring the compound's versatility.
One of the most compelling aspects of pyridine-2,6-diamine is its utility in medicinal chemistry. The compound serves as a key building block for synthesizing biologically active molecules. Its ability to chelate transition metals has been leveraged in developing anticancer agents that target specific enzymatic pathways. For instance, studies have shown that complexes formed with pyridine-2,6-diamine can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cell lines. This has opened up new avenues for the development of targeted therapies with improved efficacy and reduced side effects.
In addition to its pharmaceutical applications, pyridine-6-diamine (a positional isomer) has been explored for its potential in material science. Researchers have utilized this compound to develop novel conductive polymers and organic semiconductors. These materials are crucial for advancements in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The electron-withdrawing nature of the nitrogen atoms in pyridine-2,6-diamine enhances its ability to participate in π-conjugation systems, thereby improving charge transport properties.
The synthesis of pyridine-2,6-diamine typically involves the reaction of pyridine derivatives with ammonia or amines under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and sustainable production processes. For example, transition metal-catalyzed amination reactions have been optimized to achieve higher yields while minimizing waste generation. These innovations align with global efforts to promote green chemistry principles.
The biological activity of derivatives of pyridine-2,6-diamine has been a focal point of research. Structurally related compounds have demonstrated antimicrobial, antiviral, and anti-inflammatory properties. A notable example is the use of pyridinediamines as inhibitors of bacterial enzymes involved in DNA replication. Such inhibitors hold promise for addressing antibiotic-resistant strains by targeting essential metabolic pathways.
The role of CAS No. 141-86-6, or more accurately its derivatives, extends into environmental science as well. Certain pyridinediamines exhibit catalytic activity towards environmental pollutants, facilitating their degradation into less harmful substances. This dual functionality—both as a synthetic intermediate and an environmental remediation agent—underscores the compound's broad utility across multiple disciplines.
In conclusion, Pyridine-2,6-diamine (CAS No. 141-86-6) remains a pivotal compound in modern chemical biology and medicinal chemistry due to its versatile reactivity and broad range of applications. From designing life-saving pharmaceuticals to developing cutting-edge materials for electronics and environmental protection technologies, this heterocyclic compound continues to inspire innovation across scientific communities worldwide.
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